

An In-depth Technical Guide to 4-(Hydroxymethyl)benzonitrile: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-(Hydroxymethyl)benzonitrile

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Abstract

4-(Hydroxymethyl)benzonitrile, also known as 4-cyanobenzyl alcohol, is a versatile bifunctional organic compound featuring both a hydroxymethyl and a nitrile group attached to a benzene ring. This unique structure makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core characteristics, including its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its relevance to drug discovery and development.

Core Chemical and Physical Properties

4-(Hydroxymethyl)benzonitrile is a white to light yellow solid at room temperature and is insoluble in water.^{[1][2][3]} It is crucial to handle this compound with appropriate safety measures, as it is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.^{[4][5]}

Table 1: Physicochemical Properties of **4-(Hydroxymethyl)benzonitrile**

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ NO	[1][6]
Molecular Weight	133.15 g/mol	[1][6]
CAS Number	874-89-5	[1][6]
Appearance	White to light yellow solid	[1][3]
Melting Point	39-43 °C	[1][2][6]
Boiling Point	203 °C (at 53 Torr) 297.4 °C (at 760 mmHg)	[1][2][6]
Density	1.16 ± 0.1 g/cm ³ (Predicted)	[1][2]
Water Solubility	Insoluble	[1][2][3]
Flash Point	>110 °C (>230 °F)	[1][4]
pKa	13.99 ± 0.10 (Predicted)	[1][2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **4-(hydroxymethyl)benzonitrile**. The following table summarizes key spectroscopic data.

Table 2: Spectroscopic Data for **4-(Hydroxymethyl)benzonitrile**

Spectrum Type	Key Peaks/Shifts (Solvent)	Reference(s)
¹ H NMR	(400 MHz, CDCl ₃) δ 7.60-7.58 (d, J = 8.1 Hz, 2H, Ar-H), 7.45-7.43 (d, J = 8.1 Hz, 2H, Ar-H), 4.73 (s, 2H, OCH ₂), 2.69 (s, 1H, OH)	[7]
¹³ C NMR	(101 MHz, CDCl ₃) δ 139.3 (Ar-C), 131.1 (Ar-C), 128.1 (Ar-C), 120.9 (Ar-C), 64.0 (OCH ₂)	[7]
IR, Mass Spec	Available through various chemical suppliers and databases.	[8]

Synthesis and Experimental Protocols

4-(Hydroxymethyl)benzonitrile can be synthesized through various methods, including the reduction of 4-cyanobenzoic acid or the hydrosilylation of 4-cyanobenzaldehyde.[1][4] A common and high-yield laboratory-scale synthesis involves the reduction of 4-cyanobenzoic acid using a borane-tetrahydrofuran complex.

Experimental Protocol: Reduction of 4-Cyanobenzoic Acid

This protocol describes the synthesis of **4-(hydroxymethyl)benzonitrile** from 4-cyanobenzoic acid with a high yield.[1]

Materials:

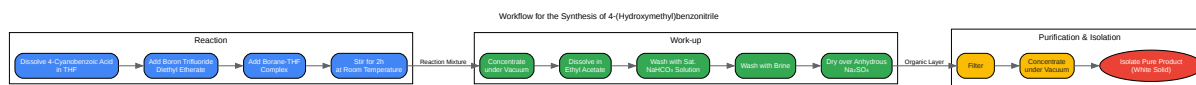
- 4-Cyanobenzoic acid
- Boron trifluoride diethyl etherate
- Borane-tetrahydrofuran complex (1.0 M solution)
- Tetrahydrofuran (THF), anhydrous

- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere, dissolve 4-cyanobenzoic acid (1.0 g, 6.8 mmol) in anhydrous tetrahydrofuran (10 mL).
- **Addition of Reagents:** To the stirred solution, slowly add boron trifluoride diethyl etherate (0.85 mL, 6.8 mmol). Subsequently, add the borane-tetrahydrofuran complex (1.0 M, 13.6 mL) dropwise at room temperature.
- **Reaction:** Stir the reaction mixture continuously for 2 hours at room temperature.
- **Work-up:**
 - Concentrate the reaction mixture under vacuum to remove the solvent.
 - Dissolve the obtained residue in ethyl acetate (50 mL).
 - Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
- **Purification:**
 - Filter the mixture to remove the drying agent.
 - Concentrate the filtrate under vacuum to yield the crude product.

- Product Isolation: The final product, 4-hydroxymethylbenzonitrile, is obtained as a white solid (e.g., 0.900 g, 95% yield).[1]



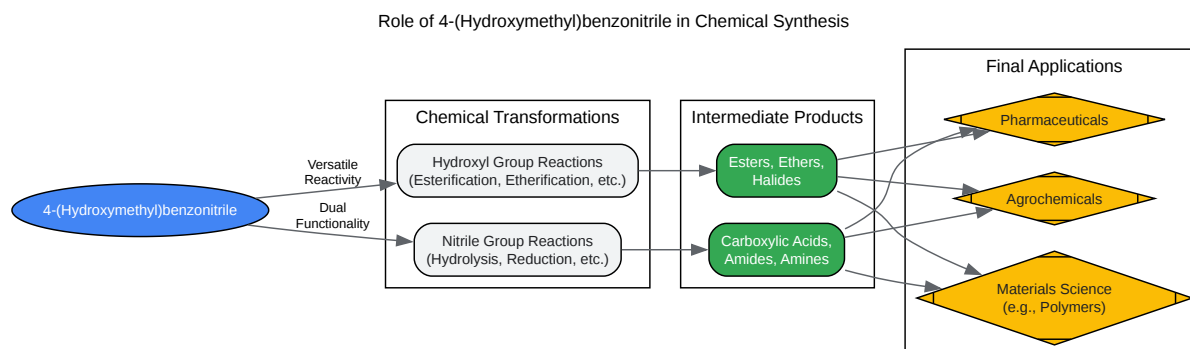
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Caption: Synthesis workflow of **4-(hydroxymethyl)benzonitrile**.

Reactivity and Applications in Drug Development

The dual functionality of **4-(hydroxymethyl)benzonitrile** makes it a highly versatile building block in organic synthesis. The hydroxyl group can undergo esterification, etherification, or be converted to a leaving group for nucleophilic substitution. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing multiple avenues for molecular elaboration.[9][10]

In drug development, the benzonitrile moiety is recognized as a privileged scaffold.[11] The nitrile group can act as a hydrogen bond acceptor and a bioisostere for other functional groups.[12] While specific signaling pathways for **4-(hydroxymethyl)benzonitrile** itself are not extensively documented, its derivatives are integral to the synthesis of various biologically active compounds. It serves as a key intermediate in the preparation of pharmaceuticals and agrochemicals.[3] For example, it is a precursor for compounds like 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile, a known chemical entity.[13] Benzonitrile derivatives have been investigated for a range of therapeutic applications, including as anticancer agents (e.g., tubulin polymerization inhibitors, kinase inhibitors) and antiviral agents.[11][14]



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Caption: **4-(Hydroxymethyl)benzonitrile** as a versatile synthetic building block.

Safety and Handling

4-(Hydroxymethyl)benzonitrile is classified as an acute toxicant (oral, dermal, and inhalation) and a skin and eye irritant.[4][15] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (such as a type N95 respirator), should be worn when handling this compound.[4][5] Work should be conducted in a well-ventilated area, such as a fume hood.[5] Store the compound in a cool, dry place in a tightly sealed container.[2][3]

Table 3: GHS Hazard Information

Hazard Class	Category	Hazard Statement(s)
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Acute Toxicity, Dermal	4	H312: Harmful in contact with skin
Acute Toxicity, Inhalation	4	H332: Harmful if inhaled
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure	3	H335: May cause respiratory irritation

Data sourced from multiple suppliers and safety data sheets.[4][15]

Conclusion

4-(Hydroxymethyl)benzonitrile is a compound of significant interest to researchers in synthetic chemistry and drug development. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable building block for the creation of novel molecules with potential therapeutic applications. A thorough understanding of its characteristics, synthesis, and safe handling is paramount for its effective utilization in research and development endeavors.

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